molecular formula C8H14ClNO2 B6610549 3-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride CAS No. 2866318-02-5

3-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride

Cat. No. B6610549
CAS RN: 2866318-02-5
M. Wt: 191.65 g/mol
InChI Key: DGVLOARFFXMTIM-UHFFFAOYSA-N
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Description

3-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride (3-ABCH) is a cyclic organic compound that is widely used in scientific research. It is a derivative of the bicyclic compound azabicyclo[3.2.1]octane, which is an important building block in organic synthesis. 3-ABCH has a variety of applications in the laboratory, including its use as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a component of various biochemical and physiological studies.

Scientific Research Applications

3-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride has a variety of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a component of various biochemical and physiological studies. It has also been used as a ligand in coordination complexes, as a precursor for the synthesis of other organic compounds, and as a starting material for the synthesis of pharmaceuticals.

Mechanism of Action

The exact mechanism of action of 3-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride is not well understood. However, it is believed that the hydrochloride group of the molecule is responsible for its reactivity, as it can react with other molecules to form covalent bonds. In addition, the cyclic structure of the molecule may also play a role in its reactivity, as the cyclic structure can facilitate the formation of strong hydrogen bonds.
Biochemical and Physiological Effects
3-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride has been studied for its potential biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of certain bacteria, and it has also been shown to have anti-inflammatory and antioxidant properties. In addition, it has been studied for its potential effects on the cardiovascular system, as it has been shown to reduce the risk of atherosclerosis and to lower blood pressure.

Advantages and Limitations for Lab Experiments

The major advantage of using 3-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride in laboratory experiments is its high reactivity. This makes it an ideal reagent for organic synthesis and for the synthesis of various polymers. Additionally, its cyclic structure may also make it useful for certain biochemical and physiological studies. However, one limitation of using 3-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride is that it is a volatile compound, which can make it difficult to handle in the laboratory.

Future Directions

There are a number of potential future directions for the use of 3-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride in scientific research. One potential direction is to explore its potential as a therapeutic agent, as its anti-inflammatory and antioxidant properties may make it useful in the treatment of certain diseases. Additionally, its potential as a ligand in coordination complexes could be further explored, as this could lead to new applications in catalysis and polymer synthesis. Finally, its potential as a precursor for the synthesis of other organic compounds could also be further explored, as this could lead to the development of new pharmaceuticals.

Synthesis Methods

3-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride can be synthesized from azabicyclo[3.2.1]octane through a number of different methods. One common method involves the reaction of azabicyclo[3.2.1]octane with anhydrous hydrochloric acid, which produces 3-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride and water as the byproducts. This reaction can be carried out at room temperature, and the product can be isolated by filtration or crystallization.

properties

IUPAC Name

3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-8(11)7-6-2-1-5(3-6)4-9-7;/h5-7,9H,1-4H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVLOARFFXMTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CNC2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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